N-(3-(Dimethylamino)propyl)-2-((4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy)acetamide
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Overview
Description
N-[3-(dimethylamino)propyl]-2-(4-oxo-2-phenylchromen-7-yl)oxyacetamide is a synthetic organic compound with the molecular formula C22H24N2O4 and a molecular weight of 380.437 g/mol. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-2-(4-oxo-2-phenylchromen-7-yl)oxyacetamide typically involves the reaction of 4-oxo-2-phenylchromen-7-yl)oxyacetic acid with N,N-dimethyl-1,3-propanediamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis in a cGMP (current Good Manufacturing Practice) facility to ensure high purity and quality. The process includes stringent control of reaction parameters, purification steps, and quality assurance measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-2-(4-oxo-2-phenylchromen-7-yl)oxyacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the chromenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-2-(4-oxo-2-phenylchromen-7-yl)oxyacetamide has a wide range of applications in scientific research :
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-2-(4-oxo-2-phenylchromen-7-yl)oxyacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-1,3-propanediamine: A precursor used in the synthesis of N-[3-(dimethylamino)propyl]-2-(4-oxo-2-phenylchromen-7-yl)oxyacetamide.
4-oxo-2-phenylchromen-7-yl)oxyacetic acid: Another precursor used in the synthesis.
Uniqueness
N-[3-(dimethylamino)propyl]-2-(4-oxo-2-phenylchromen-7-yl)oxyacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
607-75-0 |
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Molecular Formula |
C22H24N2O4 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-(4-oxo-2-phenylchromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C22H24N2O4/c1-24(2)12-6-11-23-22(26)15-27-17-9-10-18-19(25)14-20(28-21(18)13-17)16-7-4-3-5-8-16/h3-5,7-10,13-14H,6,11-12,15H2,1-2H3,(H,23,26) |
InChI Key |
RXBGAHUJPMHDIW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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